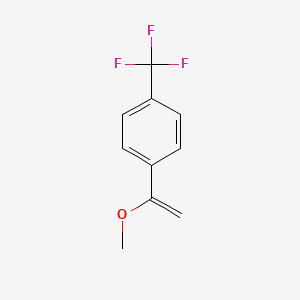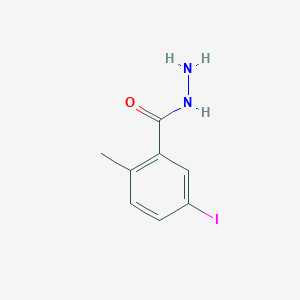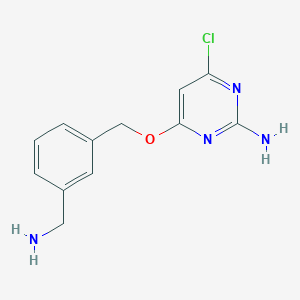
7-(Trifluoromethyl)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)isoindolin-1-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the isoindolinone core.
準備方法
The synthesis of 7-(Trifluoromethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of isoindolinone derivatives. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like platinum (II) complexes under visible light . Another method includes the use of trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the isoindolinone core . Industrial production methods often involve large-scale synthesis using these reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
7-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the isoindolinone core.
科学的研究の応用
7-(Trifluoromethyl)isoindolin-1-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 7-(Trifluoromethyl)isoindolin-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.
類似化合物との比較
7-(Trifluoromethyl)isoindolin-1-one can be compared with other trifluoromethylated isoindolinones and related heterocycles. Similar compounds include:
2-Trifluoromethylindole: Another trifluoromethylated heterocycle with applications in pharmaceuticals and materials science.
4-Trifluoromethylisoindolin-1-one: A positional isomer with similar chemical properties but different reactivity and applications.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
7-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-13-8(14)7(5)6/h1-3H,4H2,(H,13,14) |
InChIキー |
WDKGLBMEVCXSLB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC=C2)C(F)(F)F)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)






![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
